molecular formula C18H16F3NO3 B2510082 N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1396683-89-8

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2510082
CAS No.: 1396683-89-8
M. Wt: 351.325
InChI Key: VOZNRCSYFCMEJD-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzamide Formation: The final step involves the coupling of the chroman derivative with a benzoyl chloride or benzamide derivative under suitable conditions, often using a base such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzamide moiety can be reduced to form an amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromanone derivatives, while reduction of the benzamide moiety can produce amine derivatives.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For example:

    Antioxidant Activity: The hydroxyl group on the chroman ring can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation or kinases in cancer.

    Receptor Modulation: It may interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-hydroxyphenyl)methyl)-2-(trifluoromethyl)benzamide
  • N-((4-hydroxybenzyl)-2-(trifluoromethyl)benzamide
  • N-((4-hydroxychroman-4-yl)methyl)-2-(methyl)benzamide

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to the presence of the chroman ring system, which imparts unique chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c19-18(20,21)13-6-2-1-5-12(13)16(23)22-11-17(24)9-10-25-15-8-4-3-7-14(15)17/h1-8,24H,9-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZNRCSYFCMEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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